molecular formula C7H9F2NO B2955853 1,1-Difluoro-4-isocyanatocyclohexane CAS No. 1246210-02-5

1,1-Difluoro-4-isocyanatocyclohexane

Cat. No.: B2955853
CAS No.: 1246210-02-5
M. Wt: 161.152
InChI Key: DMMOKMVFVOULFR-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-isocyanatocyclohexane is a chemical compound with the molecular formula C7H9F2NO and a molecular weight of 161.15 g/mol . It is characterized by the presence of two fluorine atoms and an isocyanate group attached to a cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-4-isocyanatocyclohexane can be synthesized through several methods. One common approach involves the fluorination of cyclohexane derivatives. For instance, the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) can convert alcohols to alkyl fluorides, which can then be further reacted to form difluoro compounds . Another method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to yield 1,1-difluoromethyl alkanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using reagents like Deoxo-Fluor or similar fluorinating agents. These processes are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4-isocyanatocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, reactions with amines yield ureas, while reactions with alcohols can produce carbamates.

Scientific Research Applications

1,1-Difluoro-4-isocyanatocyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-4-isocyanatocyclohexane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of various derivatives. The fluorine atoms in the compound can influence its reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluorocyclohexane: Lacks the isocyanate group, making it less reactive in certain nucleophilic addition reactions.

    4-Isocyanatocyclohexane: Lacks the fluorine atoms, which can affect its reactivity and stability.

    1,1-Difluoro-2-isocyanatocyclohexane: Similar structure but with the isocyanate group in a different position, leading to different reactivity patterns.

Uniqueness

1,1-Difluoro-4-isocyanatocyclohexane is unique due to the presence of both fluorine atoms and an isocyanate group on the cyclohexane ring. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1,1-difluoro-4-isocyanatocyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)3-1-6(2-4-7)10-5-11/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMOKMVFVOULFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N=C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246210-02-5
Record name 1,1-difluoro-4-isocyanatocyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4,4-difluorocyclohexanecarboxylic acid (0.20 g, 1.2 mmol) (Matrix Scientific, Cat. #018320), diphenylphosphonic azide (0.67 g, 2.4 mmol) (Aldrich, Cat. #178756) and triethylamine (0.51 mL, 3.6 mmol) in toluene (10 mL) was refluxed overnight. The volatiles were removed under reduced pressure to afford the product which was directly used for next step reaction without further purification.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
diphenylphosphonic azide
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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